3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride
CAS No.: 2247103-91-7
Cat. No.: VC7003720
Molecular Formula: C8H10ClNO3
Molecular Weight: 203.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2247103-91-7 |
---|---|
Molecular Formula | C8H10ClNO3 |
Molecular Weight | 203.62 |
IUPAC Name | 3-methoxy-6-methylpyridine-2-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C8H9NO3.ClH/c1-5-3-4-6(12-2)7(9-5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H |
Standard InChI Key | VYUMJRPLDDBCMV-UHFFFAOYSA-N |
SMILES | CC1=NC(=C(C=C1)OC)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride, reflecting its substitution pattern on the pyridine ring . The molecular formula confirms the presence of chlorine from the hydrochloride moiety and oxygen from both the methoxy and carboxylic acid groups.
Structural Characterization
The compound’s structure is defined by a pyridine core (a six-membered aromatic ring with one nitrogen atom) substituted at positions 2, 3, and 6. Key features include:
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Position 2: A carboxylic acid group (–COOH) neutralized as a hydrochloride salt (–COO·HCl).
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Position 3: A methoxy group (–OCH).
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Position 6: A methyl group (–CH).
The SMILES notation CC1=NC(=C(C=C1)OC)C(=O)O.Cl
and InChIKey VYUMJRPLDDBCMV-UHFFFAOYSA-N
provide unambiguous representations of its connectivity .
Table 1: Computed Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 203.62 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Topological Polar Surface Area | 59.4 Ų |
LogP (Partition Coefficient) | Not Available |
Solubility | Likely soluble in polar solvents (e.g., water, methanol) |
Synthesis and Manufacturing
General Synthetic Routes
While detailed synthetic protocols for 3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride are proprietary, its preparation likely involves the following steps:
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Pyridine Ring Formation: Cyclization reactions, such as the Hantzsch pyridine synthesis, to construct the heterocyclic core.
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Functionalization: Sequential introduction of substituents via electrophilic substitution or metal-catalyzed coupling reactions.
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Hydrochloride Salt Formation: Treatment of the free carboxylic acid with hydrochloric acid to improve crystallinity and stability.
Key Challenges
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Regioselectivity: Ensuring correct positioning of substituents on the pyridine ring.
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Purification: Removing byproducts generated during salt formation.
Applications in Pharmaceutical and Chemical Industries
Role as a Building Block
As a pyridine derivative, this compound is invaluable in drug discovery for constructing molecules with bioactivity. Pyridine motifs are prevalent in FDA-approved drugs, including antihistamines and antivirals . The hydrochloride salt enhances aqueous solubility, facilitating reactions in polar solvents.
Hazard Statement | Code | Description |
---|---|---|
H302 | Oral Toxicity | Harmful if swallowed |
H315 | Skin Irritation | Causes skin irritation |
H319 | Eye Irritation | Causes serious eye irritation |
H335 | Respiratory Tract Irritation | May cause respiratory irritation |
Precautionary Measures
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Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.
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Storage: In a cool, dry place away from oxidizing agents.
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First Aid: Flush eyes/skin with water if exposed; seek medical attention for ingestion.
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